LDN-192960 was identified through structure-based drug design aimed at enhancing selectivity towards DYRK2 while minimizing activity against other kinases. It belongs to the class of compounds known as acridine derivatives, which are characterized by their planar aromatic structures that facilitate interactions with protein targets. The compound's ability to bind specifically to the ATP-binding pocket of DYRK2 distinguishes it from other inhibitors .
The synthesis of LDN-192960 involves several key steps:
The synthesis process emphasizes structure-activity relationships and iterative modifications to improve the compound's efficacy against DYRK2 while evaluating its selectivity against related kinases.
LDN-192960 exhibits a complex molecular structure characterized by:
The crystal structure analysis has revealed that LDN-192960 binds tightly to DYRK2, with a dissociation constant (Kd) indicating strong affinity (Kd = 198 nM) compared to other compounds tested .
LDN-192960 primarily functions through competitive inhibition, occupying the ATP-binding site of DYRK2. This interaction disrupts the kinase's ability to phosphorylate its substrates, thereby modulating downstream signaling pathways involved in cancer progression.
In vitro studies have demonstrated that LDN-192960 effectively inhibits Thr25 phosphorylation on RPT3, a major substrate of DYRK2, in a dose-dependent manner . The compound exhibits an IC50 value of approximately 53 nM in this context, indicating its potency as an inhibitor.
The mechanism of action for LDN-192960 involves:
This mechanism underscores its potential therapeutic applications in cancers where DYRK2 plays a pivotal role.
LDN-192960 possesses several notable physical and chemical properties:
These properties are critical for determining its suitability for biological assays and therapeutic applications.
LDN-192960 has been investigated for various scientific applications:
The evolution of kinase inhibitors represents a cornerstone in targeted cancer therapy, transitioning from broad-spectrum tyrosine kinase inhibitors to agents with exquisite selectivity for specific oncogenic pathways. Early inhibitors like imatinib demonstrated the therapeutic potential of kinase modulation but faced limitations due to off-target effects and acquired resistance. This catalyzed research into structurally refined compounds capable of discriminating between closely related kinase family members. The DYRK (Dual-specificity Tyrosine-Regulated Kinase) family, particularly DYRK2, emerged as a compelling target due to its role in regulating critical cellular processes, including protein degradation and cell cycle progression. Similarly, Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) gained attention for its unique function in chromosome segregation during mitosis. The pharmacological targeting of these kinases required innovative chemical scaffolds capable of achieving dual inhibition without compromising selectivity—a challenge that set the stage for LDN-192960's development [1] [2].
LDN-192960 was identified through systematic kinase profiling as a potent small-molecule inhibitor simultaneously targeting Haspin (IC50 = 10 nM) and DYRK2 (IC50 = 48 nM). Its dual-inhibition capability was elucidated via in vitro TR-FRET assays and cellular models, where it reduced phosphorylated Histone H3 (p-Thr3H3) in HeLa cells (EC50 = 0.02–1.17 µM depending on experimental conditions) and suppressed DYRK2-mediated phosphorylation of the proteasome subunit Rpt3 at Thr25 [3] [4] [6]. Unlike first-generation proteasome inhibitors (e.g., bortezomib), which directly bind the 20S core, LDN-192960 indirectly modulates proteasome activity by targeting its regulatory kinase. This mechanism proved advantageous in overcoming bortezomib resistance in multiple myeloma (MM) and triple-negative breast cancer (TNBC), as demonstrated by in vivo xenograft models showing reduced tumor volume and proteasome activity following treatment (50 mg/kg) [1] [8].
Table 1: Kinase Inhibition Profile of LDN-192960
Target Kinase | IC50 (nM) | Cellular Function |
---|---|---|
Haspin | 10 | Chromosome congression, Aurora B recruitment |
DYRK2 | 48 | Proteasome regulation (Rpt3 phosphorylation) |
DYRK1A | 100 | Neuronal development |
DYRK3 | 19 | Stress granule disassembly |
CLK1 | 210 | mRNA splicing |
The chemical scaffold of LDN-192960 (3-((2,7-dimethoxyacridin-9-yl)thio)propan-1-amine; CAS 184582-62-5) derives from acridine-based pharmacophores historically explored for DNA intercalation. Structure-activity relationship (SAR) studies revealed that its aminopropylthio side chain and methoxy-acridine core are critical for kinase affinity. The compound docks into the ATP-binding site of DYRK2, forming hydrogen bonds with key residues (Glu239 and Leu241) and hydrophobic interactions with the P-loop. Early analogs exhibited cross-reactivity with DYRK1A/B and CLK1, but iterative optimization—such as introducing cyclic amines or modifying side-chain electronics—yielded derivatives with enhanced selectivity. For example, compound C17, developed from the LDN-192960 scaffold, achieved single-digit nM IC50 against DYRK2 and >200-fold selectivity over DYRK1A [2] [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0